molecular formula C23H30ClN3O4S B2663352 N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216463-45-4

N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2663352
CAS No.: 1216463-45-4
M. Wt: 480.02
InChI Key: KISGTMLPHUMPBE-UHFFFAOYSA-N
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Description

“N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride” is a versatile chemical compound with immense potential in scientific research. It’s a part of a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives .


Synthesis Analysis

These compounds were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of these compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The compounds were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .


Physical and Chemical Properties Analysis

The physical properties of these compounds were determined using various techniques. For instance, the melting point of one of the compounds, N-(4-Methylbenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide, was found to be between 194–196 °C .

Scientific Research Applications

Medicinal Chemistry Applications

Benzothiazole derivatives have been extensively investigated for their therapeutic potential. For example, they have shown promise as anticancer agents, with specific compounds exhibiting moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021). These compounds' effectiveness is attributed to their ability to inhibit cancer cell growth and proliferation.

Moreover, benzothiazole derivatives have demonstrated antimicrobial properties. New synthesis pathways for benzothiazole-based compounds have been developed, leading to derivatives that exhibit potent antimicrobial activity against a range of bacterial and fungal species (Abdellatif et al., 2013). These findings suggest their potential use as novel antimicrobial agents in combating drug-resistant pathogens.

Material Science and Corrosion Inhibition

In the realm of material science, benzothiazole derivatives have been explored as corrosion inhibitors. Specifically, certain benzothiazole derivatives have been synthesized and shown to effectively inhibit steel corrosion in acidic environments, highlighting their potential as protective agents in industrial applications (Hu et al., 2016). These inhibitors function by adsorbing onto metal surfaces, forming a protective layer that reduces corrosion rates.

Organic Synthesis and Chemical Research

Benzothiazole derivatives serve as key intermediates and reagents in organic synthesis, facilitating the construction of complex molecular architectures. Efficient synthesis methods have been developed for producing benzothiazole- and benzimidazole-based heterocycles, which are utilized in the synthesis of a wide array of compounds with potential biological activity (Darweesh et al., 2016). These methods enable the rapid generation of molecular diversity, supporting drug discovery and development efforts.

Mechanism of Action

The compounds demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation . This suggests that they may work by inhibiting COX-1 and COX-2, key enzymes involved in inflammation.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3,4,5-trimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S.ClH/c1-15-9-7-10-19-20(15)24-23(31-19)26(12-8-11-25(2)3)22(27)16-13-17(28-4)21(30-6)18(14-16)29-5;/h7,9-10,13-14H,8,11-12H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISGTMLPHUMPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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